2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
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Description
The compound “2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide” is a chemical compound that falls under the category of indole derivatives . Indole derivatives are prominent in natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of such compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Scientific Research Applications
Fluorination in Organic Synthesis
Research on the use of alkali metal fluorides for efficient fluorination demonstrates the importance of fluorine in modifying the chemical properties of organic molecules, such as enhancing their lipophilicity or metabolic stability, which could be relevant for the development of pharmaceuticals or agrochemicals (Fritz-Langhals, 1994).
Antiepileptic Drug Research
The identification of compounds with potential antiepileptic properties underscores the ongoing search for new therapeutic agents that can address a broad spectrum of epileptic disorders, highlighting the possible pharmacological applications of novel sulfonamide compounds (Tanaka et al., 2019).
Polymer Science and Proton Exchange Membranes
In material science, the synthesis and characterization of sulfonated polymers for use as proton exchange membranes in fuel cells indicate the role of sulfonamide compounds in improving energy efficiency and sustainability in power generation technologies (Kim, Robertson, & Guiver, 2008).
Analgesic and Anti-inflammatory Applications
The study of novel sulindac derivatives for their antioxidant, analgesic, anti-inflammatory, and ulcerogenic activities reveals the therapeutic potential of sulfonamide derivatives in managing pain, inflammation, and oxidative stress, providing a foundation for the development of new drugs (Bhat et al., 2020).
Investigating the Thermal Degradation of Pharmaceuticals
Research on the thermal degradation of pharmaceuticals, such as modafinil and its analogs, during gas chromatography-mass spectrometry analysis, emphasizes the importance of understanding the stability and decomposition pathways of organic compounds, which is crucial for the development of stable and effective medications (Dowling et al., 2017).
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-20-11-9-19(10-12-20)26-24(28)16-32(29,30)23-15-27(22-8-3-2-7-21(22)23)14-17-5-4-6-18(25)13-17/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWOLHOPIZHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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